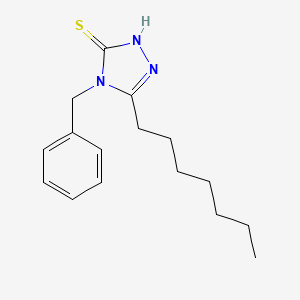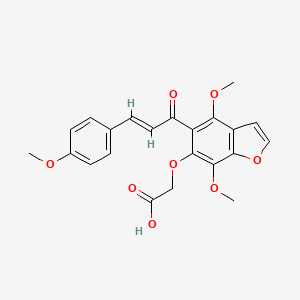
((4,7-Dimethoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)-6-benzofuranyl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4,7-Dimethoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)-6-benzofuranyl)oxy)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core substituted with methoxy groups and a propenyl side chain, making it a subject of interest for researchers in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4,7-Dimethoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)-6-benzofuranyl)oxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-methoxybenzaldehyde with acetylacetone to form a chalcone intermediate. This intermediate undergoes cyclization to form the benzofuran core, followed by methoxylation and acetic acid esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
((4,7-Dimethoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)-6-benzofuranyl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The methoxy groups and the propenyl side chain can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halogens or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((4,7-Dimethoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)-6-benzofuranyl)oxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Researchers investigate its interactions with various enzymes and receptors to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its structure suggests it may have anti-inflammatory, antioxidant, or anticancer properties, making it a subject of interest for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of ((4,7-Dimethoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)-6-benzofuranyl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuran derivatives with methoxy and propenyl substitutions. Examples include:
- 4’,7-Dimethoxy-5-Hydroxyflavone
- 6,7-Dimethoxy-4-methylisoquinolinyl-(4’-methoxyphenyl)-methanone
Uniqueness
((4,7-Dimethoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)-6-benzofuranyl)oxy)acetic acid is unique due to its specific substitution pattern and the presence of both methoxy and acetic acid functional groups. This combination of features gives it distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
51594-77-5 |
|---|---|
Molekularformel |
C22H20O8 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
2-[[4,7-dimethoxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1-benzofuran-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C22H20O8/c1-26-14-7-4-13(5-8-14)6-9-16(23)18-19(27-2)15-10-11-29-20(15)22(28-3)21(18)30-12-17(24)25/h4-11H,12H2,1-3H3,(H,24,25)/b9-6+ |
InChI-Schlüssel |
YDNGNKVTVZSLGG-RMKNXTFCSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=C(C(=C2OCC(=O)O)OC)OC=C3)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=C(C(=C2OCC(=O)O)OC)OC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146751.png)
![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)
![N-[2-Methyl-5-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B14146753.png)
![3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one](/img/structure/B14146755.png)
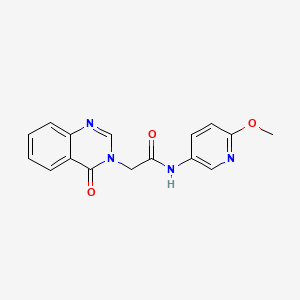
![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146766.png)
![(2S)-2-[[(3S,6S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14146768.png)
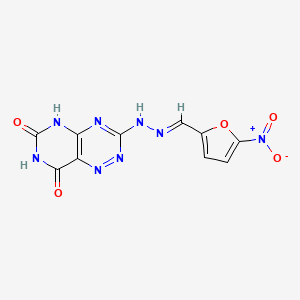
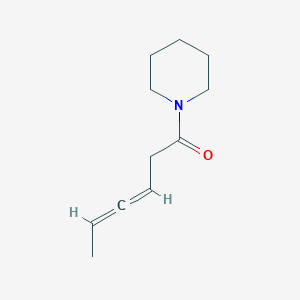
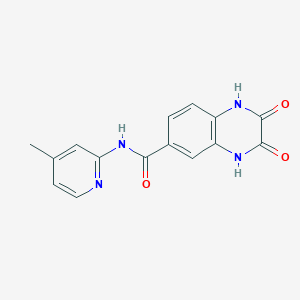
![N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B14146790.png)

